1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact methods would depend on the desired configuration and the specific reagents used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the ethylsulfonyl group might be susceptible to nucleophilic attack, while the urea linkage could participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. These might include its solubility, melting point, and stability under various conditions .Scientific Research Applications
HDAC Inhibitors for Cancer Therapy
One application of structurally related compounds to 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea includes their potential as histone deacetylase (HDAC) inhibitors for cancer therapy. A study described the development of a series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent HDAC inhibitors, exhibiting cytotoxicity to PC-3 cells (prostate cancer). The compounds showed marked anti-HDAC and antiproliferative activity, suggesting their utility in prostate cancer treatment (Liu et al., 2015).
Asymmetric Synthesis of Tetrahydroisoquinolines
Another research avenue involves the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines, a process crucial for creating specific enantiomers of medicinal compounds. The synthesis relies on the diastereoselective addition of chiral (2-lithiophenyl)acetaldehyde acetals to sulfonylimines, highlighting the utility of sulfonyl groups in complex organic syntheses (Wünsch & Nerdinger, 1999).
Broad-Spectrum Antibacterial Agents
Compounds structurally related to the query chemical have been studied for their potential as broad-spectrum antibacterial agents. A study reported the synthesis of new 2-sulfonylquinolones as key intermediates in developing potent antibacterial agents effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007).
Cytochrome P450-Dependent Hydroxylation
Research has explored the cytochrome P450-dependent hydroxylation of sulfonylurea herbicides, indicating the metabolism and environmental fate of these compounds. Such studies are vital for understanding how sulfonylurea-based herbicides, potentially including related compounds, are processed in biological systems and their persistence in the environment (F. and Swanson, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-3-27(24,25)22-12-6-7-14-13-15(10-11-17(14)22)20-19(23)21-16-8-4-5-9-18(16)26-2/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H2,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSUAKVKCYOUKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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